1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate
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Overview
Description
1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure features an indole core substituted with acetyl, chloro, and methyl groups, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using thionyl chloride or bromine, methylation using methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ylmethanol derivatives .
Scientific Research Applications
1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Acetyl-5-chloro-2-methyl-1h-indol-3-yl acetate
- 1-Acetyl-6-bromo-2-methyl-1h-indol-3-yl acetate
- 1-Acetyl-6-chloro-2-ethyl-1h-indol-3-yl acetate
Uniqueness: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6-position and the acetyl group at the 1-position enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
5446-24-2 |
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Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(1-acetyl-6-chloro-2-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)11-5-4-10(14)6-12(11)15(7)8(2)16/h4-6H,1-3H3 |
InChI Key |
AMJQQQTXFVFJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C)C=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
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